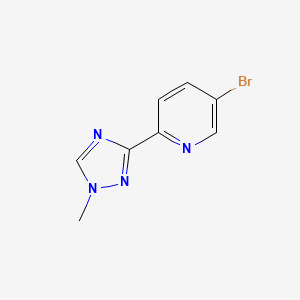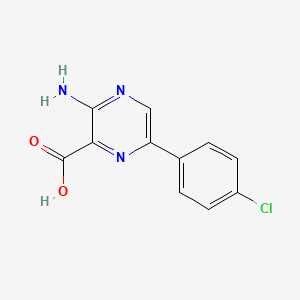
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine is a heterocyclic compound that features a bromine atom attached to a pyridine ring, which is further substituted with a 1-methyl-1H-1,2,4-triazol-3-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Formation of 1-methyl-1H-1,2,4-triazole: This intermediate is synthesized by reacting hydrazine with acetic acid and methyl isocyanate.
Coupling Reaction: The brominated pyridine is then coupled with the 1-methyl-1H-1,2,4-triazole using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques like crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially forming different oxidation states.
Coupling Reactions: The compound can be used in further cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents might include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of the triazole ring.
Coupling Reactions: Products include more complex heterocyclic compounds.
Applications De Recherche Scientifique
5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Materials Science: It is used in the synthesis of advanced materials, including polymers and coordination complexes, for applications in electronics and catalysis.
Mécanisme D'action
The mechanism of action of 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-chloro-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical and biological properties.
5-bromo-2-(1H-1,2,4-triazol-3-yl)pyridine: Lacks the methyl group on the triazole ring, which may influence its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the 1-methyl-1H-1,2,4-triazol-3-yl group in 5-bromo-2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine makes it unique in terms of its reactivity and potential applications. The bromine atom provides a site for further functionalization, while the triazole ring offers versatility in binding and coordination.
Propriétés
Numéro CAS |
1319255-39-4 |
|---|---|
Formule moléculaire |
C8H7BrN4 |
Poids moléculaire |
239.07 g/mol |
Nom IUPAC |
5-bromo-2-(1-methyl-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C8H7BrN4/c1-13-5-11-8(12-13)7-3-2-6(9)4-10-7/h2-5H,1H3 |
Clé InChI |
PJFCISPDESNNAP-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC(=N1)C2=NC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
![4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
![Tert-butyl 4-chloro-6-(morpholin-4-ylmethyl)-2-phenylpyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B13871145.png)
![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)
![[2-(Morpholin-4-ylmethyl)-6-nitrophenyl]methanamine](/img/structure/B13871153.png)






![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)


